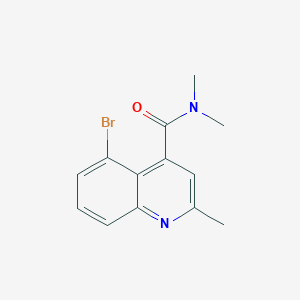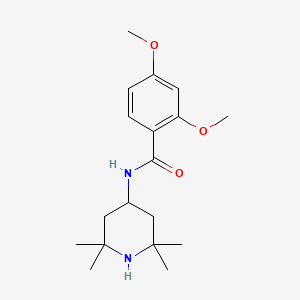![molecular formula C13H16BrNO2 B7629281 N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
N-[4-(4-bromophenyl)oxan-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-bromophenyl)oxan-4-yl]acetamide, also known as BPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process involving the reaction of 4-bromobenzaldehyde and glycidyl acetate.
Mecanismo De Acción
The mechanism of action of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and the induction of apoptosis. N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been shown to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects
N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of the p53 pathway. N-[4-(4-bromophenyl)oxan-4-yl]acetamide has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is its potential as an anti-cancer agent, which makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is its low solubility in water, which can make it difficult to work with in some lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-bromophenyl)oxan-4-yl]acetamide, including the development of new cancer therapies, the synthesis of N-[4-(4-bromophenyl)oxan-4-yl]acetamide derivatives with improved solubility and potency, and the investigation of N-[4-(4-bromophenyl)oxan-4-yl]acetamide's potential applications in material science and organic synthesis.
Métodos De Síntesis
The synthesis of N-[4-(4-bromophenyl)oxan-4-yl]acetamide involves several steps, including the reaction of 4-bromobenzaldehyde with glycidyl acetate to form 4-(4-bromophenyl)oxan-4-ol. This intermediate is then treated with acetic anhydride to form N-[4-(4-bromophenyl)oxan-4-yl]acetamide. The overall yield of N-[4-(4-bromophenyl)oxan-4-yl]acetamide is around 40%, and the purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-[4-(4-bromophenyl)oxan-4-yl]acetamide has shown potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-[4-(4-bromophenyl)oxan-4-yl]acetamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-[4-(4-bromophenyl)oxan-4-yl]acetamide can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
N-[4-(4-bromophenyl)oxan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-13(6-8-17-9-7-13)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHJRBVDHPXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)

![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)








![2-[[4-(3-Methoxyphenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7629277.png)

